molecular formula C4H2N2O3 B6614858 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one CAS No. 73314-58-6

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one

Numéro de catalogue B6614858
Numéro CAS: 73314-58-6
Poids moléculaire: 126.07 g/mol
Clé InChI: HTBHBWVPYXTMLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is a heterocyclic compound . It has a molecular weight of 126.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 68-69 degrees Celsius .

Applications De Recherche Scientifique

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has a wide range of scientific research applications. It has been used to synthesize a variety of biologically active compounds, such as isoquinoline derivatives, indole derivatives, and quinoline derivatives. It has also been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. Additionally, this compound has been investigated for its potential therapeutic applications in the treatment of cancer, diabetes, and neurological disorders.

Mécanisme D'action

The exact mechanism of action of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, which may lead to its therapeutic effects. For example, this compound has been found to interact with the serotonin receptor 5-HT1A and the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. Additionally, this compound has been found to have anti-diabetic, anti-depressant, and anti-convulsant effects in animal models. It has also been found to have neuroprotective and cardioprotective effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable in a variety of solvents. Additionally, it is readily available from chemical suppliers and can be used as a starting material for the synthesis of a variety of biologically active compounds. However, there are some limitations to its use in laboratory experiments. For example, this compound is a highly reactive compound and must be handled with caution. Additionally, its mechanism of action is not yet fully understood, which may limit its use in therapeutic applications.

Orientations Futures

There are several potential future directions for research on 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one. For example, further research on its mechanism of action and biochemical and physiological effects may provide insight into its potential therapeutic applications. Additionally, further research on its synthesis and use as a starting material for the synthesis of biologically active compounds may lead to the development of new drugs and drug delivery systems. Finally, further research on its safety and toxicity may help to identify any potential risks associated with its use.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name

6H-furo[3,4-c][1,2,5]oxadiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O3/c7-4-3-2(1-8-4)5-9-6-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBHBWVPYXTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NON=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4H,6H-Furo[3,4-c][1,2,5]oxadiazol-4-one was synthesized according to literature procedures (Pollet, et al., Synthesis Communications, 1979, 977-979.) To a stirred solution of (3Z,4Z)-furan-2,3,4(5H)-trione 3,4-dioxime (3.0 g, 0.021 mol) in 1,4-dioxane (21 mL) under nitrogen, thionyl chloride (2.1 mL, 0.029 mol) was added dropwise. The resulting yellow solution was stirred overnight and then concentrated in vacuo. The resultant crystalline material was recrystallized once from a minimum amount of ethanol (EtOH) to give the desired compound as an off-white powder. The filtrate was concentrated down and recrystallized again. Combined solids yielded the desired product (2.0 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ: 5.67 (s, 2H). MF=C4H2N2O3; LCMS calculated for C4H3N2O3(M+H)+: m/z=127.014.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.